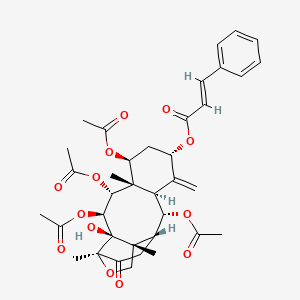
2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetoxy-3-deacetoxycaesaldekarin E is a useful research compound. Its molecular formula is C24H30O6. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxy-3-deacetoxycaesaldekarin E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-3-deacetoxycaesaldekarin E including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗疟疾活性: 除了其他化合物外,还含有 2-乙酰氧基-3-脱乙酰氧基凯撒德卡林 E 的决明子种子提取物已显示出有希望的抗疟疾活性。这些化合物在体外对恶性疟原虫的生长表现出显着的抑制作用 (Linn 等人,2005 年).
化学分析和分离: 该化合物已从对来自缅甸的决明子的研究中分离和鉴定。这项研究有助于了解该植物物种的化学成分 (Kalauni 等人,2004 年).
对凯撒烷型呋喃二萜的研究: 进一步研究来自缅甸的决明子的化学成分,在其他化合物中鉴定了 this compound。这些研究对于了解这些化合物的独特化学结构和潜在的生物活性至关重要 (Kalauni 等人,2005 年).
转化研究: 对来自决明子的凯撒烷二萜类化合物的酸催化转化研究成芳香族衍生物包括对 this compound 的研究。这些转化研究对于了解这些化合物的化学行为和潜在应用非常重要 (Liu 等人,2021 年).
作用机制
属性
IUPAC Name |
[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETPRYGDJQBBEF-HIGZBPRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: From which part of the Caesalpinia crista plant is 2-Acetoxy-3-deacetoxycaesaldekarin E extracted?
A1: 2-Acetoxy-3-deacetoxycaesaldekarin E, along with other cassane-type diterpenes, has been isolated from the seed kernels of the Caesalpinia crista plant. [, , , ] The extraction is typically performed using dichloromethane (CH2Cl2) as a solvent.
Q2: Are there any structural analogs of 2-Acetoxy-3-deacetoxycaesaldekarin E identified in Caesalpinia crista?
A2: Yes, several structural analogs of 2-Acetoxy-3-deacetoxycaesaldekarin E, all belonging to the cassane-type diterpene family, have been identified in Caesalpinia crista. These include, but are not limited to, caesalpinins C-G, norcaesalpinins A-E, caesalmin B, caesaldekarin e, caesalpin F, 14(17)-dehydrocaesalpin F, 2-acetoxycaesaldekarin e, 7-acetoxybonducellpin C, and caesalmin G. [, , , ] The structural similarities and differences between these compounds may provide insights into structure-activity relationships and guide the development of more potent or selective antimalarial agents.
Q3: What spectroscopic techniques are used to characterize 2-Acetoxy-3-deacetoxycaesaldekarin E?
A3: The research papers mention the use of various spectroscopic techniques for the structural elucidation of the isolated compounds, including 2-Acetoxy-3-deacetoxycaesaldekarin E. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR would provide information about the hydrogen and carbon atoms within the molecule, IR spectroscopy would reveal the functional groups present, and MS would determine the molecular weight and fragmentation pattern.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



